[1,1'-Biphenyl]-4-propanol, beta-amino-, (betaR)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-4-propanol, beta-amino-, (betaR)-: is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a biphenyl structure with a propanol group and a beta-amino group, making it a versatile molecule for various synthetic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of [1,1’-Biphenyl]-4-propanol, beta-amino-, (betaR)- can be achieved through several synthetic routes. One common method involves the use of lysine 2,3-aminomutase to catalyze the conversion of alpha-amino acids to beta-amino acids . This enzymatic method is advantageous as it avoids the pitfalls of traditional chemical synthesis, such as racemization and the need for expensive starting materials.
Industrial Production Methods: Industrial production of this compound often involves the use of biocatalysts to ensure high enantiomeric purity and yield. The use of enzymes like lysine 2,3-aminomutase allows for the efficient conversion of alpha-amino acids to beta-amino acids, making the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions: [1,1’-Biphenyl]-4-propanol, beta-amino-, (betaR)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a ketone or aldehyde.
Reduction: Reduction reactions can convert the ketone or aldehyde back to the alcohol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions include various substituted biphenyl derivatives, which can be further utilized in different applications .
Scientific Research Applications
Chemistry: In chemistry, [1,1’-Biphenyl]-4-propanol, beta-amino-, (betaR)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse compounds through various chemical reactions.
Biology and Medicine: This compound has significant applications in biology and medicine. It is used in the synthesis of pharmaceuticals and as a precursor for biologically active molecules. Its chiral nature makes it valuable for the development of enantiomerically pure drugs .
Industry: In the industrial sector, [1,1’-Biphenyl]-4-propanol, beta-amino-, (betaR)- is used in the production of polymers, resins, and other materials. Its versatility and reactivity make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-propanol, beta-amino-, (betaR)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as changes in enzyme activity, receptor signaling, and cellular responses .
Comparison with Similar Compounds
L-Biphenylalanine ([1,1’-Biphenyl]-4-propanoic acid, alpha-amino-, (S)-): This compound is a phenylalanine derivative with similar structural features but different functional groups.
[1,1’-Biphenyl]-4,4’-dicarbaldehyde: This compound features a biphenyl structure with aldehyde groups, making it useful for different synthetic applications.
Uniqueness: What sets [1,1’-Biphenyl]-4-propanol, beta-amino-, (betaR)- apart is its chiral nature and the presence of both an alcohol and an amino group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile and valuable compound in various fields.
Properties
CAS No. |
1426129-52-3 |
---|---|
Molecular Formula |
C15H17NO |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
2-amino-3-(4-phenylphenyl)propan-1-ol |
InChI |
InChI=1S/C15H17NO/c16-15(11-17)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,15,17H,10-11,16H2 |
InChI Key |
RCAIWVIQRMDTAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.